5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone
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Overview
Description
5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[1512002,1504,1306,11018,27020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone is a complex organic compound with a unique structure This compound is known for its intricate heptacyclic framework, which includes multiple oxygen atoms and hydroxyl groups
Preparation Methods
The synthesis of 5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone involves several steps. The synthetic routes typically include acylation, alkylation, and sulfonylation reactions. These reactions are carried out under specific conditions to ensure the formation of the desired compound. Industrial production methods may involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to purify and characterize the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols .
Scientific Research Applications
5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential cytotoxicity against various carcinoma cell lines. In medicine, it is being explored for its potential as an anticancer agent due to its ability to interact with cyclin-dependent kinase 2 (CDK2). Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
When compared to similar compounds, 5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone stands out due to its unique heptacyclic structure and multiple functional groups. Similar compounds include 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one. These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C29H20O10 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
5,19-dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone |
InChI |
InChI=1S/C29H20O10/c1-9-4-11-6-13-8-15(36-3)20-21-25(33)19-14(7-12-5-10(2)38-29(35)18(12)24(19)32)22(30)27(21)39-26(20)16(13)23(31)17(11)28(34)37-9/h6-10,31-32H,4-5H2,1-3H3 |
InChI Key |
XRRCXEFWLWRGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C4=C(C3=O)OC5=C4C(=CC6=CC7=C(C(=C65)O)C(=O)OC(C7)C)OC |
Origin of Product |
United States |
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